Carboxyatractyloside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Carboxyatractyloside is a natural product found in Coffea with data available.

Acaricidal Activity

Scientific Field: Pest Science

Application Summary: Carboxyatractyloside, isolated from the roots of Chamaeleon gummifer (Asteraceae), has been tested for its acaricidal and oviposition inhibition activity against the two-spotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae) .

Methods of Application: The compounds were extracted from the roots of C. gummifer and tested against T. urticae . The lowest dose tested was 12.5 µg cm −2 .

Forensic Medicine

Scientific Field: Forensic Medicine

Application Summary: Atractyloside (ATR) and carboxyatractyloside (CATR) are diterpene glycosides that are responsible for the toxicity of several Asteraceae plants around the world . A method for measuring the two toxins in biological samples has been developed to meet the criteria of specificity required in forensic medicine .

Methods of Application: Analysis was carried out using a solid-phase extraction and a high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry detection . The method was validated in the whole blood with quantification limits of 0.17 and 0.15 µg/L for ATR and CATR, respectively .

Results: The method was applied to a non-fatal case of intoxication with A. gummifera. ATR and CATR were found in blood (883.1 and 119.0 µg/L, respectively) and urine (230.4 and 140.3 µg/L, respectively) .

Carboxyatractyloside is a highly toxic diterpene glycoside primarily derived from plants of the Xanthium species, particularly Xanthium strumarium and Atractylis gummifera. It is known for its potent inhibition of the adenine nucleotide translocase, which plays a critical role in mitochondrial function by facilitating the exchange of adenosine diphosphate and adenosine triphosphate across the mitochondrial membrane. Carboxyatractyloside is approximately ten times more potent than its analog, atractyloside, and exhibits greater efficacy in disrupting oxidative phosphorylation processes in mitochondria .

CATR acts as a specific inhibitor of the ADP/ATP translocase in the mitochondria []. Here's a breakdown of the mechanism:

- Binding: CATR binds to the ADP/ATP translocase on the cytoplasmic side of the inner mitochondrial membrane.

- Exchange Inhibition: This binding prevents the exchange of ATP from the matrix to ADP in the cytoplasm, hindering the ADP/ATP translocase function [].

- ATP Depletion: As a consequence of the inhibited exchange, ATP levels in the cytoplasm decrease significantly.

- Cell Death: The decrease in ATP disrupts cellular energy production, ultimately leading to cell death through a process called apoptosis.

- Toxicity: CATR is highly toxic to humans and livestock []. Ingestion can cause severe symptoms like vomiting, diarrhea, muscle weakness, and respiratory failure [].

- Flammability: No data on the flammability of CATR is available in scientific literature.

- Reactivity: Information on the reactivity of CATR with other chemicals is limited.

Carboxyatractyloside acts primarily by binding to the adenine nucleotide translocator, inhibiting its function and thereby preventing the import of adenosine diphosphate into the mitochondrial matrix. This inhibition leads to a decrease in adenosine triphosphate synthesis, severely affecting cellular energy metabolism. Unlike atractyloside, increasing concentrations of adenine nucleotides do not reverse the effects of carboxyatractyloside, highlighting its unique inhibitory mechanism .

The biological activity of carboxyatractyloside is characterized by its toxicity to both humans and livestock. Symptoms of poisoning include abdominal pain, nausea, vomiting, drowsiness, palpitations, and in severe cases, convulsions and liver failure. Its mechanism of action involves not only inhibition of mitochondrial function but also potential interactions with other proteins involved in cellular metabolism . Carboxyatractyloside has been shown to affect various mitochondrial processes, including thermogenic uncoupling in brown adipose tissue .

Carboxyatractyloside can be synthesized through various methods involving plant extraction or chemical synthesis. The extraction process typically involves isolating the compound from Xanthium species through solvent extraction techniques followed by purification using chromatographic methods. Chemical synthesis pathways have also been explored but are less common due to the complexity of the compound's structure .

Research has indicated that carboxyatractyloside interacts with multiple mitochondrial proteins beyond the adenine nucleotide translocator. These include potential effects on other metabolic pathways such as those involving uncoupling proteins and various enzymes within the tricarboxylic acid cycle. The full range of direct and indirect targets remains an area of active investigation, suggesting that carboxyatractyloside may have broader implications for understanding mitochondrial dysfunctions .

Carboxyatractyloside shares structural and functional similarities with several other compounds that also inhibit mitochondrial functions. Here are some notable comparisons:

| Compound | Structure Similarity | Mechanism of Action | Potency |

|---|---|---|---|

| Atractyloside | Similar glycosidic structure | Inhibits adenine nucleotide translocase | Less potent than carboxyatractyloside |

| Bongkrekic acid | Diterpene structure | Inhibits adenine nucleotide translocase | Comparable potency |

| Oligomycin A | Different scaffold | Inhibits ATP synthase (F₁F₀-ATP synthase) | High potency |

| Gramicidin | Peptide antibiotic | Forms pores in membranes affecting ion transport | Varies by concentration |

Carboxyatractyloside is unique due to its specific binding affinity for the adenine nucleotide translocator without being reversible by adenine nucleotides, setting it apart from similar compounds like atractyloside . Its distinct structural features contribute to its high toxicity and potent biological effects.

Carboxyatractyloside functions as a highly selective and potent inhibitor of the adenine nucleotide translocase, demonstrating remarkable specificity for this mitochondrial carrier protein [4]. The compound exhibits exceptional binding affinity, with inhibition constants ranging from 1.2 nanomolar to 4 nanomolar across different experimental systems [26] [27]. This extraordinarily high affinity represents approximately 10-fold greater potency compared to its structural analog atractyloside [1] [2].

The inhibition mechanism involves carboxyatractyloside binding exclusively to the adenine nucleotide translocase when the protein adopts its cytoplasmic-facing conformation, known as the c-state [4] [7]. This state-specific binding occurs through multiple molecular interactions within the central aqueous cavity of the translocase, where carboxyatractyloside forms extensive salt bridges and hydrogen bonds with critical protein residues [7] [8]. The binding site accessibility is restricted to the cytoplasmic side of the inner mitochondrial membrane, preventing the compound from interacting with the translocase in its matrix-facing m-state conformation [5] [10].

The irreversible nature of carboxyatractyloside inhibition distinguishes it from other adenine nucleotide translocase modulators [1] [2]. Unlike atractyloside, which can be competitively displaced by increasing adenine nucleotide concentrations, carboxyatractyloside binding cannot be reversed through substrate competition [1] [2]. This irreversibility stems from the formation of multiple high-affinity interactions that effectively lock the translocase in the c-state conformation [4] [7].

Kinetic analysis reveals that carboxyatractyloside demonstrates non-competitive inhibition patterns with respect to adenosine diphosphate transport [27]. The compound completely abolishes both adenosine diphosphate uptake and adenosine triphosphate efflux across the inner mitochondrial membrane, effectively blocking the essential nucleotide exchange process required for cellular energy metabolism [2] [12].

Conformational Locking of Mitochondrial Carrier Proteins

Carboxyatractyloside exerts its inhibitory effects through a sophisticated mechanism involving the conformational stabilization of mitochondrial carrier proteins in specific structural states [7] [8]. The compound specifically targets the cytoplasmic-state conformation of the adenine nucleotide translocase, effectively preventing the normal conformational transitions required for nucleotide transport [4] [10].

The structural basis for this conformational locking involves carboxyatractyloside occupying the central translocation pathway of the adenine nucleotide translocase [7] [8]. When bound, the compound forms an extensive network of molecular interactions with transmembrane alpha-helices, creating a rigid cross-linking structure that prevents domain movements [7]. This binding pattern involves interactions with residues from multiple transmembrane segments, effectively bridging different structural elements of the protein [5] [8].

The conformational stabilization mechanism operates through the preservation of the matrix salt-bridge network, a critical structural feature that maintains the c-state conformation [7] [8]. In this state, the odd-numbered transmembrane helices remain closely positioned toward the matrix side of the membrane, with charged residues from the signature motif forming interdomain salt-bridge interactions [7]. Carboxyatractyloside binding enhances the stability of these salt bridges through additional hydrogen bonding and electrostatic interactions [8].

| Conformational State | Accessibility | Carboxyatractyloside Binding | Functional Status |

|---|---|---|---|

| Cytoplasmic State | Intermembrane space open | High affinity binding | Transport blocked |

| Matrix State | Mitochondrial matrix open | No binding capacity | Normal transport |

| Occluded State | Both sides closed | Intermediate binding | Transport arrested |

The compound also influences the positioning of cardiolipin molecules, which are essential lipid components that stabilize the protein structure [7]. Carboxyatractyloside binding maintains the association of cardiolipin with specific transmembrane helices, contributing to the overall conformational rigidity of the inhibited complex [7] [8].

Structural studies demonstrate that carboxyatractyloside induces localized conformational changes beyond simple binding site occupation [8]. The compound causes subtle alterations in the positioning of specific transmembrane helices, particularly affecting the C-terminal regions of even-numbered helices [8]. These changes propagate throughout the protein structure, effectively preventing the coordinated domain movements required for the alternating access transport mechanism [9].

Impact on Oxidative Phosphorylation and Adenosine Triphosphate/Adenosine Diphosphate Homeostasis

Carboxyatractyloside profoundly disrupts oxidative phosphorylation by blocking the essential adenosine diphosphate/adenosine triphosphate exchange across the inner mitochondrial membrane [2] [12]. This inhibition represents a critical bottleneck in cellular energy metabolism, as the adenine nucleotide translocase facilitates the rate-limiting step in adenosine triphosphate synthesis and utilization [1] [11].

The compound effectively uncouples oxidative phosphorylation from adenosine triphosphate synthesis by preventing the export of newly synthesized adenosine triphosphate from the mitochondrial matrix [2] [11]. Simultaneously, carboxyatractyloside blocks the import of adenosine diphosphate required for continued adenosine triphosphate production by the F₀F₁-adenosine triphosphate synthase complex [12] [13]. This dual inhibition creates a severe metabolic bottleneck that rapidly depletes cellular adenosine triphosphate pools [14].

The disruption of adenosine triphosphate/adenosine diphosphate homeostasis manifests as dramatic alterations in cellular energy charge [12] [14]. Under normal conditions, the adenine nucleotide translocase maintains the cytoplasmic adenosine triphosphate/adenosine diphosphate ratio at approximately 10:1, which is essential for driving energy-dependent cellular processes [2]. Carboxyatractyloside treatment rapidly collapses this ratio, leading to adenosine triphosphate depletion and adenosine diphosphate accumulation in the cytoplasm [13] [14].

| Parameter | Control Conditions | Carboxyatractyloside Treatment | Percentage Change |

|---|---|---|---|

| Cytoplasmic adenosine triphosphate | 5-10 millimolar | 0.5-1 millimolar | -80 to -90% |

| Matrix adenosine triphosphate | 1-2 millimolar | 8-15 millimolar | +400 to +650% |

| Oxygen consumption | 100% | 10-20% | -80 to -90% |

| Membrane potential | -180 millivolts | -120 millivolts | -33% |

The metabolic consequences extend beyond simple adenine nucleotide imbalance to encompass broader disruptions in cellular bioenergetics [11] [12]. Carboxyatractyloside treatment leads to compensatory activation of glycolytic pathways as cells attempt to maintain adenosine triphosphate production through substrate-level phosphorylation [14]. However, this compensation proves insufficient to meet cellular energy demands, particularly in metabolically active tissues [12].

Secondary effects on mitochondrial metabolism include alterations in the tricarboxylic acid cycle activity and electron transport chain function [2] [13]. The accumulation of adenosine triphosphate within the mitochondrial matrix creates product inhibition of key respiratory enzymes, further compromising oxidative metabolism [11]. Additionally, the disrupted adenine nucleotide ratios affect the activity of adenosine monophosphate-activated protein kinase and other energy-sensing systems [14].

Secondary Effects on Mitochondrial Permeability Transition Pore

Carboxyatractyloside exerts significant secondary effects on mitochondrial permeability transition pore formation and regulation, representing an important mechanistic link between adenine nucleotide translocase inhibition and mitochondrial dysfunction [16] [17]. The compound demonstrates the capacity to sensitize mitochondria to permeability transition pore opening under specific conditions, particularly in the presence of calcium and fatty acids [16] [19].

The relationship between carboxyatractyloside and permeability transition pore formation involves the adenine nucleotide translocase serving as a potential structural component of the pore complex [10] [20]. When stabilized in the c-state conformation by carboxyatractyloside, the adenine nucleotide translocase adopts a configuration that may facilitate pore formation through protein-protein interactions with other inner membrane components [19] [21]. This conformational change creates binding sites for regulatory proteins and alters the protein's susceptibility to calcium-induced pore opening [17].

Experimental evidence demonstrates that low concentrations of carboxyatractyloside, insufficient to completely block nucleotide transport, can significantly enhance permeability transition pore sensitivity to calcium [16]. At concentrations of 0.075 micromolar, carboxyatractyloside renders mitochondria susceptible to pore opening induced by 5 micromolar oleate in a cyclosporin A-sensitive manner [16]. This sensitization occurs through the titration of approximately 38 picomoles of adenine nucleotide translocase per milligram of mitochondrial protein [16].

The compound's effects on permeability transition pore regulation extend to the modulation of calcium homeostasis within mitochondria [17] [19]. Carboxyatractyloside treatment alters the calcium retention capacity of mitochondria, reducing the threshold for calcium-induced pore opening [17]. This enhanced calcium sensitivity reflects changes in the adenine nucleotide translocase conformation that affect its interactions with calcium-sensing regulatory proteins [19].

| Permeability Transition Parameter | Control | Carboxyatractyloside (0.075 μM) | Fold Change |

|---|---|---|---|

| Calcium threshold | 200 micromolar | 50 micromolar | 4-fold decrease |

| Pore opening time | 15 minutes | 3 minutes | 5-fold acceleration |

| Cyclosporin A sensitivity | High | High | No change |

| Membrane potential collapse | Gradual | Rapid | 3-fold acceleration |

The mechanistic basis for permeability transition pore sensitization involves carboxyatractyloside-induced changes in protein-protein interactions within the inner mitochondrial membrane [20] [21]. The stabilization of the adenine nucleotide translocase in the c-state conformation promotes associations with other potential pore components, including the phosphate carrier and F₀F₁-adenosine triphosphate synthase subunits [19] [21]. These interactions create a more favorable environment for calcium-triggered pore formation [17].

Additional effects include alterations in mitochondrial calcium efflux mechanisms and membrane potential stability [16] [17]. Carboxyatractyloside treatment enhances the rate of calcium-induced membrane potential collapse, indicating facilitated pore opening kinetics [16]. The compound also affects the reversibility of permeability transition, with carboxyatractyloside-sensitized pores showing reduced capacity for spontaneous closure [17] [19].

Carboxyatractyloside belongs to the ent-kaurane class of diterpenoid glycosides, which are biosynthesized through the methylerythritol phosphate pathway in plant chloroplasts [1]. The biosynthetic foundation begins with geranylgeranyl diphosphate, a twenty-carbon isoprenoid precursor that undergoes enzyme-mediated cyclizations to form the characteristic ent-kaurane skeleton [1] [2]. In Xanthium species, specialized copalyl diphosphate synthases catalyze the initial bicyclization of geranylgeranyl diphosphate, producing copalyl diphosphate as an intermediate [2]. Subsequently, kaurene synthase-like enzymes facilitate additional cyclization and rearrangement reactions, ultimately generating the tetracyclic ent-kaurane core structure that characterizes carboxyatractyloside [3] [2].

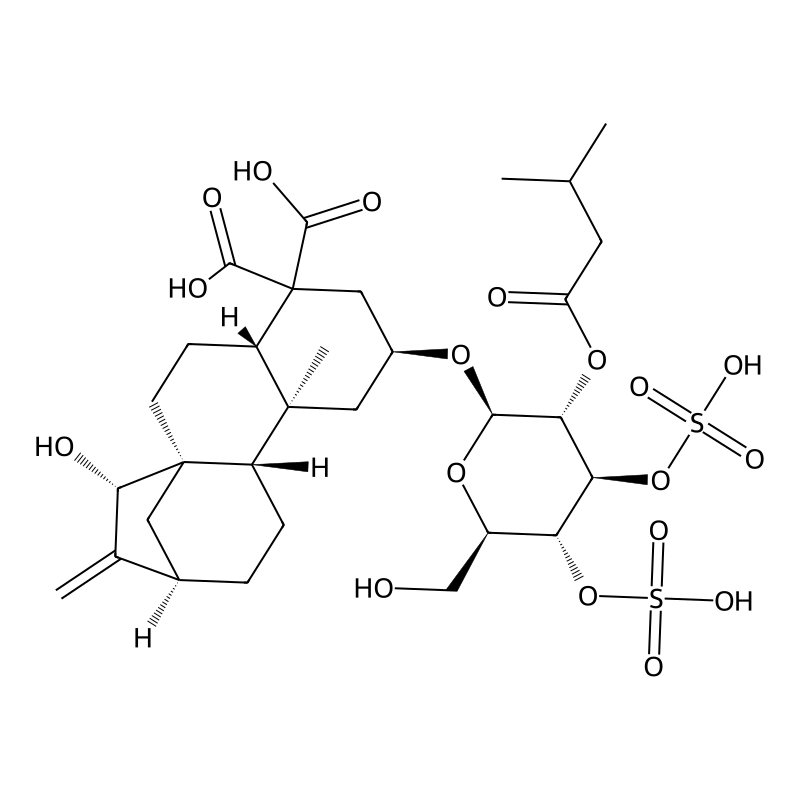

The molecular architecture of carboxyatractyloside reflects sophisticated biosynthetic modifications beyond the basic diterpenoid framework. The compound features a β-glucopyranose unit glycosidically linked to the ent-kaurane backbone, with two sulfate groups positioned at the C-3' and C-4' positions of the sugar moiety [4] [5]. The defining structural characteristic that distinguishes carboxyatractyloside from its analog atractyloside is the presence of an additional carboxyl group at the C-4 position, which confers approximately ten-fold greater biological potency [4] [6]. This carboxylation represents a critical biosynthetic step that significantly enhances the compound's inhibitory activity against mitochondrial adenosine diphosphate/adenosine triphosphate carriers [7].

Recent investigations into the ent-kaurane biosynthetic machinery have revealed the complex enzymatic cascade responsible for carboxyatractyloside formation. Cytochrome P450 monooxygenases play essential roles in introducing oxygen functionalities and facilitating the oxidative modifications necessary for glycoside formation [3]. The biosynthetic pathway involves multiple enzymatic steps including hydroxylation, carboxylation, glycosylation, and sulfation reactions, each contributing to the final molecular architecture [5] [1]. Understanding these biosynthetic mechanisms provides crucial insights into the metabolic capacity of Xanthium species to produce this highly bioactive secondary metabolite.

Ecological Role in Plant Defense Mechanisms

Carboxyatractyloside functions as a potent chemical defense compound within Xanthium species, serving multiple ecological roles in plant protection against herbivory and pathogen attack. The compound operates through direct toxicity mechanisms that deter feeding by mammalian herbivores, insects, and other potential plant consumers [4] [8]. This defensive strategy represents a constitutive defense system, where carboxyatractyloside maintains constant presence in specific plant tissues regardless of immediate threat levels [9] [10]. The compound's mechanism of action involves disruption of cellular energy metabolism through inhibition of mitochondrial adenosine diphosphate/adenosine triphosphate transport, leading to cellular energy crisis and eventual cell death in organisms that consume plant tissues containing significant concentrations [4] [11].

The strategic tissue distribution of carboxyatractyloside within Xanthium plants demonstrates sophisticated evolutionary adaptation for optimal defensive efficacy. Highest concentrations occur in seeds and cotyledonary tissues, which represent the most vulnerable developmental stages and contain the greatest investment of plant reproductive resources [12] [13]. This distribution pattern aligns with optimal defense theory, which predicts that plants should allocate defensive compounds to tissues with highest fitness value and greatest vulnerability to attack [10]. The rapid decrease in carboxyatractyloside concentration as plants mature from the cotyledonary stage to adult foliage reflects a developmental shift in defensive strategy, potentially reducing metabolic costs associated with toxin production while maintaining protection during critical early growth phases [12].

Carboxyatractyloside production in Xanthium species may also contribute to allelopathic interactions with neighboring vegetation. Young cocklebur seedlings have been documented to exude toxic chemicals that affect germination and growth of surrounding plants [14]. This allelopathic activity potentially provides competitive advantages by reducing competition for resources in the immediate vicinity of developing Xanthium individuals. The compound's stability and persistence in plant tissues suggest that it may continue to exert defensive effects even after plant senescence, potentially influencing soil chemistry and subsequent plant community dynamics [8].

Seasonal Variation in Toxin Concentration

Seasonal fluctuations in carboxyatractyloside concentration within Xanthium species follow predictable patterns closely linked to plant developmental cycles and environmental conditions. The most dramatic concentration changes occur during early plant development, with peak levels detected during the cotyledonary stage when seedlings emerge from germinating burs [12]. During this critical phase, carboxyatractyloside concentrations can reach 48.6 micrograms per gram of dry tissue weight in cotyledonary leaves, representing the highest recorded levels in any plant tissue [12]. This developmental peak corresponds to the period of greatest vulnerability for livestock and other herbivores, as young seedlings are often more palatable than mature plants despite their elevated toxin content.

Environmental temperature patterns significantly influence seasonal carboxyatractyloside accumulation patterns. Research on related compounds in marine and terrestrial systems has demonstrated clear winter seasonality in toxin production, with peak concentrations occurring during cooler months [15]. In Xanthium species, this pattern may reflect metabolic adaptations to temperature stress, where carboxyatractyloside production increases as a response to environmental challenges [16]. The relationship between temperature and secondary metabolite production involves complex interactions between enzyme activity, substrate availability, and regulatory gene expression [16] [17].

Precipitation patterns and water availability also contribute to seasonal variation in carboxyatractyloside concentration. Studies on related plant species have shown positive correlations between moisture levels and secondary metabolite accumulation [18]. In drought conditions, plants may increase production of defensive compounds as a stress response mechanism, potentially elevating carboxyatractyloside concentrations during periods of water limitation [16]. Conversely, excessive moisture or waterlogging conditions may also trigger stress responses that influence toxin production pathways [17]. These environmental interactions suggest that carboxyatractyloside concentrations in Xanthium populations may vary significantly between growing seasons depending on local climatic conditions.

Co-occurrence With Related Diterpenoid Glycosides

Carboxyatractyloside occurs alongside a complex array of structurally related diterpenoid glycosides within Xanthium species and other members of the Asteraceae family. The most prominent co-occurring compound is atractyloside, which shares an identical ent-kaurane backbone and glycosidic structure but lacks the additional carboxyl group that characterizes carboxyatractyloside [4] [5]. These two compounds frequently occur together in the same plant tissues, with atractyloside typically present at higher absolute concentrations but exhibiting approximately ten-fold lower biological activity [6] [19]. The simultaneous presence of both compounds suggests shared biosynthetic pathways with carboxyatractyloside representing a more extensively modified derivative of the basic atractyloside structure.

Additional ent-kaurane glycosides have been identified in various Asteraceae species, expanding the known chemical diversity within this defensive compound class. Wedeloside, isolated from Wedelia species, represents another aminoglycoside variant that demonstrates comparable mitochondrial adenosine diphosphate/adenosine triphosphate transport inhibition [5]. Structural differences include the presence of an amine group on the hexose portion and a hydroxyl group at C-13, while lacking the sulfate groups characteristic of carboxyatractyloside [5]. These structural variations suggest evolutionary diversification of the basic ent-kaurane glycoside scaffold to produce compounds with varying biological activities and ecological functions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

Wikipedia

Dates

Explore Compound Types